molecular formula C36H58O10 B1232071 Arjunetin CAS No. 31297-79-7

Arjunetin

Cat. No. B1232071
CAS RN: 31297-79-7
M. Wt: 650.8 g/mol
InChI Key: IGWNEOKIHCAVIU-FZFZDMCWSA-N
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Description

Synthesis Analysis

Arjunetin, along with other triterpenoids such as arjunic acid and arjungenin, is extracted from the non-phenolic fraction of the alcoholic extract of T. arjuna's root bark. The isolation and structural elucidation of these compounds, including arjunetin, rely on a variety of spectroscopic methods, such as 1H and 13C NMR, which have been instrumental in determining their molecular structures and chemical characteristics (Anjaneyulu & Prasad, 1982).

Molecular Structure Analysis

The molecular structure of arjunetin has been elucidated through comprehensive spectroscopic analysis, including NMR and mass spectrometry. These studies have revealed arjunetin's complex triterpenoid skeleton, characterized by multiple hydroxyl groups and a glucuronopyranoside moiety, contributing to its biological activity and pharmacological profile (Anjaneyulu & Prasad, 1982).

Chemical Reactions and Properties

Research has explored the chemical properties of arjunetin, including its role in modulating enzyme activity in human liver microsomes. For example, arjunetin has been evaluated for its potential to inhibit key cytochrome P450 enzymes, which play a crucial role in drug metabolism. However, findings suggest that while T. arjuna extracts significantly inhibit enzyme activity, arjunetin alone does not show significant inhibition, indicating its selective chemical interactions (Varghese et al., 2015).

Physical Properties Analysis

The physical properties of arjunetin, such as solubility and crystallinity, contribute to its biological efficacy and application in drug formulation. Techniques like X-ray diffraction and Hirshfeld surface analysis have been employed to investigate the crystal packing and intermolecular interactions of arjunetin derivatives, providing insights into its physicochemical characteristics and stability (Seth et al., 2011).

Chemical Properties Analysis

Arjunetin exhibits a variety of chemical properties, including antioxidant and enzyme inhibitory activities, which have been explored through in vitro studies. These properties are attributed to its complex molecular structure, which interacts with biological molecules and enzymes, modulating their activity and contributing to the therapeutic effects of T. arjuna (Varghese et al., 2015).

Scientific Research Applications

Insect Growth Inhibition

Arjunetin, derived from the bark of Terminalia arjuna, has been identified as an effective inhibitor of insect growth and feeding. Singh et al. (2004) reported that arjunetin exhibited strong growth inhibitory and feeding-deterrent properties against the lepidopterous insect Spilarctia obliqua. The study highlighted the compound's significant growth inhibition (GI50) and feeding-inhibition (FD50) properties, suggesting its potential as a natural insecticide (Singh et al., 2004).

Cardiovascular Health

Arjunetin has been identified in studies for its cardiovascular benefits. Pawar and Bhutani (2005) found that compounds like arjungenin and arjunetin exhibited moderate free radical scavenging activity, a property relevant to cardiovascular health. This study, however, noted that these compounds did not significantly affect superoxide release from PMN cells, suggesting a specific pathway of cardiovascular support (Pawar & Bhutani, 2005).

Anti-COVID-19 Potential

Arumugam et al. (2021) conducted a study on arjunetin's potential as a drug candidate against COVID-19. Their molecular dynamics simulation studies suggested that arjunetin binds to key targets of SARS-CoV-2, displaying higher binding energy values compared with FDA-approved protease inhibitor drugs. This implies arjunetin's promising role in combating COVID-19 (Arumugam et al., 2021).

Diabetic Cardioprotection

Mohanty et al. (2019) explored the cardioprotective effects of Terminalia arjuna, particularly in the context of diabetes. Their study indicated significant Dipeptidyl peptidase-IV (DPP-IV) inhibitory, antidiabetic, and cardioprotective effects. Active ingredients like arjunetin were highlighted for their significant inhibition of the DPP-IV enzyme, contributing to Terminalia arjuna's therapeutic potential in diabetic cardioprotection (Mohanty et al., 2019).

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,11S,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O10/c1-31(2)11-13-35(30(44)46-29-27(42)26(41)25(40)22(17-37)45-29)14-12-33(5)19(20(35)15-31)7-8-24-34(33,6)10-9-23-32(3,4)28(43)21(39)16-36(23,24)18-38/h7,20-29,37-43H,8-18H2,1-6H3/t20-,21+,22-,23?,24-,25-,26+,27-,28-,29+,33-,34-,35+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWNEOKIHCAVIU-FZFZDMCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)CO)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC3[C@@]([C@@H]1CC=C4[C@]2(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@@H]([C@H](C3(C)C)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953335
Record name 1-O-(2,3,25-Trihydroxy-28-oxoolean-12-en-28-yl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,11S,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

CAS RN

31297-79-7
Record name Arjunetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031297797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-(2,3,25-Trihydroxy-28-oxoolean-12-en-28-yl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
516
Citations
GS Arumugam, A Sen, SS Dash, K Mitra… - Journal of …, 2022 - Taylor & Francis
… between arjunetin and current antiviral drugs, we propose that arjunetin might exhibit antiviral activity. Molecular docking and molecular dynamics studies showed that arjunetin binds to …
Number of citations: 5 www.tandfonline.com
DV Singh, MM Gupta, AK Tripathi… - … Journal Devoted to …, 2004 - Wiley Online Library
… and arjunetin were evaluated for antifeedant, growth inhibitory and oviposition‐deterrent activities against a lepidopterous insect Spilarctia obliqua. The compound arjunetin … in arjunetin. …
Number of citations: 32 onlinelibrary.wiley.com
A Varghese, J Savai, N Pandita, R Gaud - Toxicology Reports, 2015 - Elsevier
… arjuna, arjunic acid, arjunetin and arjungenin were evaluated for their potential to inhibit … Arjunic acid, arjunetin and arjungenin did not show significant inhibition of CYP enzymes in …
Number of citations: 45 www.sciencedirect.com
S Rane, M Hate, P Hande, A Bs, A Datar - Int. J. Sci. Res, 2016 - academia.edu
… , Arjungenin and Arjunetin respectively. Arjunetin was found to give formate ion adduct 695 [M - H + 46], hence precursor 695 was selected for MRM optimization of Arjunetin. Analysis …
Number of citations: 4 www.academia.edu
SA Shengule, S Mishra, D Patil, KS Joshi… - 2019 - nopr.niscpr.res.in
… ) - ayurvedic formulations using arjunetin and arjungenin by High-… The content of arjunetin and arjungenin was 0.47 and 8.22 … indicate the charecterization of Arjunetin and Arjungenin …
Number of citations: 6 nopr.niscpr.res.in
IR Mohanty, M Borde, U Maheshwari - Phytomedicine, 2019 - Elsevier
… However, Arjunetin binds near the side opening formed by the β propeller. Sitagliptin binds … , Arjunetin and Arjunone preferred to bind within the active pocket, whereas Arjunetin and …
Number of citations: 40 www.sciencedirect.com
RK Verma, N Pal, S Gupta, VK Singh… - Natural Product …, 2023 - Taylor & Francis
… quantification of major oleane derivatives: arjunetin, arjungenin, arjunolic acid, and arjunic … (r 2 ) more than 0.99 for arjunetin, arjungenin, arjunolic acid, and arjunetin, respectively. …
Number of citations: 5 www.tandfonline.com
JR Tulsi, A Vidhu - JPC–Journal of Planar Chromatography–Modern TLC, 2022 - Springer
… of the major constituents arjunetin and arjungenin as marker … arjunetin was carried out in respective absorbance modes at 420 and 475 nm. The presence of arjungenin and arjunetin …
Number of citations: 0 link.springer.com
S Arumugam, SS Dash, K Mitra, M Doble, SN Gummadi - 2020 - chemrxiv.org
… Of the various compounds, Arjunetin showed significant … Molecular docking studies showed that arjunetin binds to … We conclude that there is profound evidence of arjunetin as a …
Number of citations: 1 chemrxiv.org
DV Singh, MM Gupta, TRS Kumar, D Saikia… - Current Science, 2008 - JSTOR
… Growth of this bacterium in the presence of arjunetin and arjunic acid at twofold lower … arjuna with arjunetin par ticularly showing selectively higher acti vity against S. epidermidis. …
Number of citations: 37 www.jstor.org

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